molecular formula C12H17BrO3S B1402313 2-Bromo-1,3-dimethyl-5-(3-(methylsulfonyl)propoxy)benzene CAS No. 1372195-69-1

2-Bromo-1,3-dimethyl-5-(3-(methylsulfonyl)propoxy)benzene

Cat. No. B1402313
Key on ui cas rn: 1372195-69-1
M. Wt: 321.23 g/mol
InChI Key: BCNCIMZVAMSCOG-UHFFFAOYSA-N
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Patent
US08952185B2

Procedure details

4-Bromo-3,5-dimethylphenol (400.0 g), 3-(methylsulfonyl)propyl 4-methylbenzenesulfonate (727.3 g) and potassium carbonate (357.6 g) were added to N,N-dimethylformamide (4000 mL), and the mixture was stirred. The mixture was heated to 70° C., stirred for 20 hr and cooled to 5° C. Water (2000 mL) was added dropwise at 10° C. or below, seed crystal was added, and water (4000 mL) was further added. The mixture was stirred at room temperature overnight and at 10° C. or below for 2 hr. The precipitated crystals were collected by filtration, washed with water (4000 mL) and dried to give the title compound (631.0 g).
Quantity
400 g
Type
reactant
Reaction Step One
Quantity
727.3 g
Type
reactant
Reaction Step One
Quantity
357.6 g
Type
reactant
Reaction Step One
Quantity
4000 mL
Type
reactant
Reaction Step One
Name
Quantity
4000 mL
Type
solvent
Reaction Step Two
Name
Quantity
2000 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([OH:9])=[CH:4][C:3]=1[CH3:10].CC1C=CC(S(O[CH2:22][CH2:23][CH2:24][S:25]([CH3:28])(=[O:27])=[O:26])(=O)=O)=CC=1.C(=O)([O-])[O-].[K+].[K+].CN(C)C=O>O>[Br:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([O:9][CH2:22][CH2:23][CH2:24][S:25]([CH3:28])(=[O:27])=[O:26])=[CH:4][C:3]=1[CH3:10] |f:2.3.4|

Inputs

Step One
Name
Quantity
400 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1C)O)C
Name
Quantity
727.3 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)OCCCS(=O)(=O)C
Name
Quantity
357.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
4000 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
4000 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
2000 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 20 hr
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 5° C
ADDITION
Type
ADDITION
Details
seed crystal was added
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature overnight and at 10° C. or below for 2 hr
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The precipitated crystals were collected by filtration
WASH
Type
WASH
Details
washed with water (4000 mL)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=C(C=C1C)OCCCS(=O)(=O)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 631 g
YIELD: CALCULATEDPERCENTYIELD 98.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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